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Compound of Interest

Compound Name: 2-Formyl-4-methylbenzonitrile

CAS No.: 27613-38-3

Cat. No.: B3256742 Get Quote

Executive Summary & Chemical Profile
2-Formyl-4-methylbenzonitrile is a trisubstituted benzene derivative featuring three distinct

functional groups: a nitrile (-CN) at position 1, a formyl group (-CHO) at position 2, and a methyl

group (-CH3) at position 4.[1] It serves as a critical intermediate in the synthesis of

phthalocyanine dyes and pharmaceutical active ingredients (APIs).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation,

FTIR is the most efficient method for routine process monitoring—specifically for tracking the

introduction of the formyl group onto the benzonitrile core. This guide compares FTIR against

alternative analytical methods and provides a validated spectral interpretation framework.

Chemical Identity
Property Detail

IUPAC Name 2-Formyl-4-methylbenzonitrile

CAS Number 27613-38-3

Molecular Formula C₉H₇NO

Molecular Weight 145.16 g/mol

Key Functional Groups
Nitrile (Ar-CN), Aldehyde (Ar-CHO), Methyl (Ar-

CH₃)
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Comparative Analysis: FTIR vs. Alternatives
For the specific application of monitoring the synthesis of 2-Formyl-4-methylbenzonitrile
(typically via formylation of 2-bromo-4-methylbenzonitrile), FTIR offers distinct advantages over

HPLC and NMR.

Performance Matrix: Method Suitability for QC
The following table objectively compares FTIR against High-Performance Liquid

Chromatography (HPLC) and Proton NMR (

H-NMR) for this specific molecule.

Feature FTIR (ATR Method) H-NMR (400 MHz) HPLC (UV-Vis)

Primary Detection

Functional Group

Transformation (Br →

CHO)

Structural Connectivity
Purity % & Impurity

Profile

Speed
< 2 minutes (Zero

prep)

15–30 minutes

(Solvent prep + shim)

30–60 minutes

(Gradient run)

Cost Per Sample Negligible
High (Deuterated

solvents)

Medium (Solvents,

columns)

Sensitivity
Moderate (Good for

bulk conversion)

High (Detects <1%

impurity)

Very High (Trace

impurities)

Specific Utility

Best for: Confirming

reaction completion

(appearance of C=O).

Best for: Final

structural validation.

Best for: Quantifying

% purity.

Why FTIR is the Superior Process Tool
In the synthesis of 2-Formyl-4-methylbenzonitrile, the critical transformation is the conversion

of an aryl halide (often bromide) to an aldehyde.

The "Fingerprint" Shift: The starting material (2-bromo-4-methylbenzonitrile) lacks a carbonyl

peak. The product exhibits a sharp, intense C=O stretch at ~1695 cm⁻¹.
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Self-Validation: The retention of the nitrile peak (~2225 cm⁻¹) serves as an internal standard,

confirming the core structure remains intact while the substitution occurs.

Spectral Fingerprint & Peak Assignment
The FTIR spectrum of 2-Formyl-4-methylbenzonitrile is characterized by the interplay

between the electron-withdrawing nitrile/formyl groups and the electron-donating methyl group.

Diagnostic Peak Table
Data derived from theoretical group frequencies and analogous trisubstituted benzene

derivatives.
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode
Diagnostic
Significance

2850 & 2750 Aldehyde (-CHO)
C-H Stretch (Fermi

Resonance)

Critical: The "Fermi

Doublet" distinguishes

aldehydes from

ketones and esters.

2225 ± 5 Nitrile (-CN) C≡N Stretch

Confirmation: Sharp,

medium-intensity

band. Confirms the

nitrile group is intact.

1695 ± 5 Aldehyde (-CHO) C=O Stretch

Primary Indicator:

Strong intensity.

Lower frequency than

alkyl aldehydes due to

aromatic conjugation.

1600 & 1570 Benzene Ring C=C Ring Stretching
Characteristic

aromatic doublet.

2920 Methyl (-CH₃)
C-H Asymmetric

Stretch

Weak band, confirms

presence of alkyl

substituent.

1380 Methyl (-CH₃)
C-H Bending

(Umbrella)

Confirms methyl

group attached to

aromatic ring.

820 & 880 Aromatic C-H
Out-of-plane (oop)

Bending

Pattern: Consistent

with 1,2,4-

trisubstitution (isolated

H vs adjacent H's).

Detailed Spectral Analysis
The Carbonyl Region (1650–1750 cm⁻¹): The most prominent feature is the C=O stretch. For

2-Formyl-4-methylbenzonitrile, this appears near 1695 cm⁻¹. This value is lowered from
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the typical 1725 cm⁻¹ of aliphatic aldehydes due to conjugation with the benzene ring. Note:

If this peak is absent, the formylation failed.

The Nitrile Region (2200–2250 cm⁻¹): A sharp band at 2225 cm⁻¹ is characteristic of aryl

nitriles. This band is relatively isolated, making it an excellent reference point. Significant

shifting or broadening here may indicate hydrolysis of the nitrile to an amide (typically

~1650–1690 cm⁻¹, overlapping with carbonyl) or carboxylic acid.

The Fermi Resonance (2700–2900 cm⁻¹): The aldehyde C-H stretch couples with the first

overtone of the C-H bending vibration, splitting into two bands at ~2850 cm⁻¹ and ~2750

cm⁻¹. The 2750 cm⁻¹ band is often clearer as it does not overlap with aliphatic C-H

stretches.

Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducible data collection using Attenuated Total Reflectance (ATR),

the preferred method for solid intermediates.

Reagents & Equipment[2][3][4][5][6][7][8][9]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Accessory: Diamond or ZnSe ATR crystal.

Solvent: Isopropanol (for cleaning).

Sample: Dry powder of 2-Formyl-4-methylbenzonitrile.

Step-by-Step Methodology
System Blanking:

Clean the ATR crystal with isopropanol and a lint-free wipe.

Collect a background spectrum (air) with the same parameters as the sample (typically 4

cm⁻¹ resolution, 16 scans).

Sample Loading:
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Place approximately 2–5 mg of the solid sample onto the center of the crystal.

Apply pressure using the anvil/clamp until the force gauge reaches the optimal zone

(ensure intimate contact without cracking the crystal).

Data Acquisition:

Scan range: 4000–600 cm⁻¹.

Resolution: 4 cm⁻¹.

Accumulation: 16 or 32 scans (to improve signal-to-noise ratio).

Post-Processing:

Apply Automatic Baseline Correction.

Normalize the C=O peak (approx 1695 cm⁻¹) to 1.0 absorbance units for easy comparison

with reference spectra.

Visualization: QC Workflows
Diagram 1: Synthesis Monitoring Workflow
This diagram illustrates the logical flow of using FTIR to monitor the conversion of the precursor

(2-Bromo-4-methylbenzonitrile) to the target product.

Start: Reaction Mixture Aliquot & Workup
(Dry Solid) Run ATR-FTIR Peak at 1695 cm⁻¹?

(Carbonyl)

Peak at 2750 cm⁻¹?
(Fermi Doublet)

Yes

FAIL: No Reaction
(Check Lithiation/DMF)

No

PASS: Product Formed
(Proceed to HPLC)Yes

Check: Side Products
(Acid/Amide?)

No (Weak/Absent)

Click to download full resolution via product page

Caption: Logical decision tree for validating formylation success using diagnostic FTIR peaks.
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Diagram 2: Spectral Decision Tree for Purity
A systematic approach to interpreting the spectrum for common impurities (e.g., oxidation to

acid).

Analyze Spectrum
(Target: 2-Formyl-4-methylbenzonitrile)

Broad Band
2500-3300 cm⁻¹?

Sharp Band
~2225 cm⁻¹?

No

Impurity: Benzoic Acid Derivative
(Over-oxidation)

Yes (O-H stretch)

Impurity: Amide
(Nitrile Hydrolysis)

No/Shifted

Spectrum Valid
(Target Structure Confirmed)

Yes

Click to download full resolution via product page

Caption: Flowchart for identifying common degradation products (acids/amides) via FTIR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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